1-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(pyrimidin-2-ylsulfanyl)ethan-1-one
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Overview
Description
1-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(pyrimidin-2-ylsulfanyl)ethan-1-one is a complex organic compound that features a unique combination of aromatic and heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
The synthesis of 1-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(pyrimidin-2-ylsulfanyl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of an α,β-unsaturated carbonyl compound with a substituted hydrazine.
Introduction of the thiophene ring: This step often involves a Suzuki-Miyaura coupling reaction, which is known for its mild conditions and functional group tolerance.
Attachment of the pyrimidine ring: This can be done through nucleophilic substitution reactions, where the pyrimidine moiety is introduced using appropriate reagents.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(pyrimidin-2-ylsulfanyl)ethan-1-one undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure conditions to drive the reactions to completion.
Scientific Research Applications
1-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(pyrimidin-2-ylsulfanyl)ethan-1-one has a wide range of scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its unique structural features.
Biological Research: It is used in the study of enzyme inhibition and receptor binding, providing insights into its mechanism of action at the molecular level.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in the synthesis of advanced materials and as a building block in organic electronics.
Mechanism of Action
The mechanism of action of 1-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(pyrimidin-2-ylsulfanyl)ethan-1-one involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound has been shown to inhibit enzymes such as monoamine oxidase A (MAO-A), which is involved in the breakdown of neurotransmitters.
Receptor Binding: It interacts with serotonergic receptors, influencing neurotransmitter release and uptake, which can have antidepressant effects.
Pathway Modulation: The compound affects various signaling pathways, including those involved in inflammation and cell proliferation.
Comparison with Similar Compounds
1-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(pyrimidin-2-ylsulfanyl)ethan-1-one can be compared with other similar compounds to highlight its uniqueness:
Thiophene Derivatives: Compounds like Tipepidine and Tioconazole also contain thiophene rings and exhibit similar biological activities.
Pyrazole Derivatives: Pyrazole-based compounds such as Celecoxib are known for their anti-inflammatory properties.
Pyrimidine Derivatives: Pyrimidine-containing drugs like 5-Fluorouracil are widely used in cancer treatment.
The unique combination of these structural elements in this compound provides it with a distinct profile of chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-pyrimidin-2-ylsulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S2/c1-26-15-7-5-14(6-8-15)17-12-16(18-4-2-11-27-18)23-24(17)19(25)13-28-20-21-9-3-10-22-20/h2-11,17H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTWBVZIZOZATK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NC=CC=N3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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